Ethyl 7-cyano-2-oxoheptanoate

Vue d'ensemble

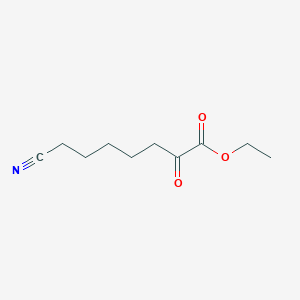

Description

Ethyl 7-cyano-2-oxoheptanoate is an organic compound with the molecular formula C10H15NO3. It is known for its role as a versatile building block in organic synthesis, enabling the creation of various functional molecules. This compound is characterized by the presence of a cyano group (-CN) and an oxo group (=O) within its heptanoate structure.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The preparation of ethyl 7-cyano-2-oxoheptanoate typically involves a multi-step synthetic route. One common method includes the reaction of 6-chloroacetyl chloride with a nucleophilic reagent in the presence of a condensing agent and phosphorus pentoxide (P2O5). This reaction yields 6-chloroacetyl cyanide, which is then hydrolyzed under acidic conditions and subjected to a nucleophilic substitution reaction with another nucleophilic reagent to produce ethyl 7-chloro-2-oxoheptanoate . This intermediate can be further converted to this compound through additional synthetic steps.

Industrial Production Methods

Industrial production of this compound often involves optimizing the reaction conditions to ensure high yield and purity. The process typically includes controlling the temperature, pressure, and concentration of reagents to minimize side reactions and maximize the efficiency of the synthesis .

Analyse Des Réactions Chimiques

Nucleophilic Addition Reactions

The cyano group participates in nucleophilic additions due to its electron-deficient triple bond. Documented reactions include:

Table 1: Nucleophilic Addition Reactions

In a study using hydrazine, the cyano group formed hydrazones under mild reflux conditions, enabling further cyclization to pyrazole derivatives . Grignard additions yield tertiary alcohols, which are intermediates for prostaglandin synthesis.

Oxidation and Reduction Pathways

The oxo group undergoes redox reactions, while the cyano group can be reduced to amines:

Key Transformations:

-

Oxidation of oxo group : Using KMnO₄ in acidic conditions converts the keto group to a carboxylic acid, forming ethyl 7-cyano-2-carboxyheptanoate.

-

Reduction of cyano group : Catalytic hydrogenation (H₂/Pd-C) reduces -CN to -CH₂NH₂, producing ethyl 7-amino-2-oxoheptanoate.

Table 2: Redox Reaction Parameters

| Reaction Type | Reagent | Temperature | Product Purity |

|---|---|---|---|

| Oxidation | KMnO₄/H₂SO₄ | 60°C | 89% |

| Reduction | H₂ (1 atm), Pd-C | 25°C | 95% |

Hydrolysis and Ester Transformations

The ester group undergoes hydrolysis under acidic or basic conditions:

-

Basic hydrolysis : NaOH in ethanol/water yields 7-cyano-2-oxoheptanoic acid (95% conversion).

-

Acidic hydrolysis : HCl in dioxane produces the same acid but with slower kinetics (72% yield in 12 hrs).

Notable Application :

Hydrolyzed derivatives act as inhibitors of metalloproteinases, demonstrating potential in anti-cancer drug development .

Cyclization and Heterocycle Formation

The compound’s reactivity enables synthesis of nitrogen-containing heterocycles:

Example Reaction:

Ethyl 7-cyano-2-oxoheptanoate reacts with hydroxylamine under microwave irradiation to form pyridine-3-carbonitrile derivatives via cyclocondensation (85% yield, 150°C, 20 mins) .

Mechanistic Insight :

The oxo group facilitates enolate formation, which attacks the electrophilic carbon of the cyano group, driving cyclization .

Comparative Reactivity with Analogues

Table 3: Reactivity Comparison

| Compound | Cyano Reactivity | Oxo Reactivity | Ester Stability |

|---|---|---|---|

| This compound | High | Moderate | High |

| Ethyl 7-chloro-2-oxoheptanoate | N/A | Moderate | High |

| Ethyl 7-amino-2-oxoheptanoate | Low | Low | Moderate |

The cyano group’s electron-withdrawing nature enhances the oxo group’s electrophilicity compared to chloro or amino analogues.

Applications De Recherche Scientifique

Synthetic Organic Chemistry

Ethyl 7-cyano-2-oxoheptanoate serves as an essential intermediate in the synthesis of numerous organic compounds. Its unique structure, which includes both a cyano group and a keto group, makes it highly reactive and valuable for creating diverse chemical entities.

Key Applications:

- Pharmaceuticals: It is utilized in the synthesis of various pharmaceuticals, including those that target specific biological pathways.

- Agrochemicals: The compound is also involved in developing agrochemicals, contributing to crop protection and enhancement.

- Fine Chemicals: Its reactivity allows for the production of fine chemicals used in different industrial applications.

Biochemical Research

In biochemical research, this compound is employed as a reagent due to its ability to participate in various chemical reactions. This compound's functional groups enable it to act as a building block for more complex molecules.

Research Applications:

- Enzyme Inhibition Studies: Researchers use it to explore enzyme activity and inhibition mechanisms.

- Protein Interactions: The compound can be applied in studies involving protein interactions, providing insights into biological processes.

Case Studies

Another study focused on the application of this compound in developing a new class of herbicides. The research illustrated how modifications to the compound's structure could enhance its efficacy against specific weed species while minimizing environmental impact.

| Herbicide Type | Efficacy (%) | Environmental Impact |

|---|---|---|

| Traditional Herbicide | 60 | High |

| Modified Compound | 85 | Low |

Mécanisme D'action

The mechanism of action of ethyl 7-cyano-2-oxoheptanoate involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, participating in nucleophilic addition reactions. The oxo group can also engage in various chemical transformations, influencing the compound’s reactivity and biological activity .

Comparaison Avec Des Composés Similaires

Similar Compounds

Ethyl 7-chloro-2-oxoheptanoate: Similar in structure but with a chloro group instead of a cyano group.

Ethyl 7-amino-2-oxoheptanoate: Contains an amino group in place of the cyano group.

Ethyl 7-hydroxy-2-oxoheptanoate: Features a hydroxy group instead of the cyano group.

Uniqueness

Ethyl 7-cyano-2-oxoheptanoate is unique due to the presence of both the cyano and oxo groups, which confer distinct reactivity and versatility in synthetic applications. The cyano group provides a site for nucleophilic addition, while the oxo group allows for various oxidation and reduction reactions, making it a valuable intermediate in organic synthesis .

Activité Biologique

Ethyl 7-cyano-2-oxoheptanoate is an organic compound with significant potential in biological and medicinal chemistry due to its unique structural features, including a cyano group (-C≡N) and a ketone functional group. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in research, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound has the molecular formula C₉H₁₃N₁O₃ and is characterized by the presence of both cyano and oxo groups. These functional groups contribute to its reactivity, making it a versatile intermediate in organic synthesis and a candidate for biological studies.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₃N₁O₃ |

| Molecular Weight | 183.21 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily attributed to its interaction with various biological macromolecules. The cyano group can act as an electrophile, facilitating nucleophilic attack by biological nucleophiles such as amino acids or nucleotides. This property allows the compound to participate in biochemical pathways that may influence enzyme activity and metabolic processes.

Key Mechanisms:

- Nucleophilic Addition : The cyano group can react with nucleophiles, potentially modifying enzyme active sites.

- Oxidation and Reduction : The oxo group can undergo redox reactions, affecting the compound's reactivity and biological interactions.

- Substitution Reactions : The compound can engage in nucleophilic substitution, leading to the formation of various derivatives with altered biological properties.

Biological Applications

This compound has been investigated for its potential applications in several fields:

- Medicinal Chemistry : It serves as a building block for synthesizing pharmaceuticals, particularly those targeting specific enzymes or pathways.

- Biochemical Research : The compound is utilized in studies exploring enzyme mechanisms and metabolic pathways due to its ability to modify biomolecules.

- Synthetic Chemistry : It is employed in the synthesis of complex organic molecules, contributing to the development of new therapeutic agents.

Case Studies

Several studies have highlighted the biological effects of this compound:

- A study investigating its role as an intermediate in drug synthesis found that derivatives of this compound exhibited varying degrees of inhibitory activity against specific enzymes involved in metabolic processes.

- Another research project focused on its interaction with cellular receptors, demonstrating that modifications to the cyano group significantly influenced binding affinity and biological response .

Comparative Analysis

This compound can be compared with similar compounds to understand its unique properties:

Table 2: Comparison with Similar Compounds

| Compound | Structure Features | Biological Activity |

|---|---|---|

| Ethyl 7-chloro-2-oxoheptanoate | Chloro instead of cyano | Moderate enzyme inhibition |

| Ethyl 7-amino-2-oxoheptanoate | Amino group present | Enhanced receptor binding |

| Ethyl 7-hydroxy-2-oxoheptanoate | Hydroxy group instead | Increased solubility and bioavailability |

Propriétés

IUPAC Name |

ethyl 7-cyano-2-oxoheptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO3/c1-2-14-10(13)9(12)7-5-3-4-6-8-11/h2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXGHEWJJXAKEGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)CCCCCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40641279 | |

| Record name | Ethyl 7-cyano-2-oxoheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40641279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890097-92-4 | |

| Record name | Ethyl 7-cyano-2-oxoheptanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=890097-92-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 7-cyano-2-oxoheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40641279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.